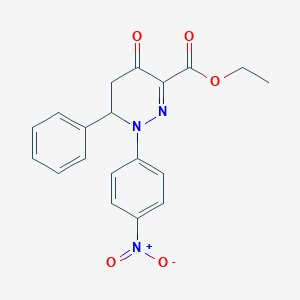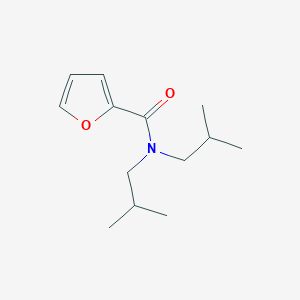
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist that has been extensively studied in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various medical conditions, including obesity, addiction, and pain.
Wirkmechanismus
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids and preventing their effects. This results in a decrease in the activity of the endocannabinoid system and a reduction in the associated physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. These include a decrease in food intake and body weight, a reduction in the reinforcing effects of drugs of abuse, and an attenuation of pain responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate is its selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in experimental studies. However, the compound has also been found to have some off-target effects, which can complicate the interpretation of results.
List of
Zukünftige Richtungen
1. Development of more selective CB1 receptor antagonists for use in experimental studies.
2. Investigation of the role of the endocannabinoid system in the regulation of mood and anxiety.
3. Evaluation of the potential therapeutic applications of CB1 receptor antagonists in the treatment of addiction and pain.
4. Study of the effects of long-term CB1 receptor blockade on physiological processes.
5. Investigation of the interactions between the endocannabinoid system and other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate involves the reaction between ethyl 4-oxo-6-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate and 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been found to be a potent antagonist of the CB1 cannabinoid receptor, which is involved in the regulation of appetite, pain, and addiction.
Eigenschaften
Molekularformel |
C19H17N3O5 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
ethyl 2-(4-nitrophenyl)-5-oxo-3-phenyl-3,4-dihydropyridazine-6-carboxylate |
InChI |
InChI=1S/C19H17N3O5/c1-2-27-19(24)18-17(23)12-16(13-6-4-3-5-7-13)21(20-18)14-8-10-15(11-9-14)22(25)26/h3-11,16H,2,12H2,1H3 |
InChI-Schlüssel |
CDYCRXIGMKYFJK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=NN(C(CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)




![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)



